molecular formula C19H19N5O B15117180 N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]isoquinoline-1-carboxamide

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]isoquinoline-1-carboxamide

Cat. No.: B15117180
M. Wt: 333.4 g/mol
InChI Key: MTDJBQLYPLGVKS-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]isoquinoline-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline core, an azetidine ring, and a pyridazine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]isoquinoline-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Attachment of the Pyridazine Moiety: This step involves the coupling of the pyridazine derivative with the azetidine ring, often using palladium-catalyzed cross-coupling reactions.

    N-Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]isoquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or pyridazine rings, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted isoquinoline or pyridazine derivatives.

Scientific Research Applications

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]isoquinoline-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]isoquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine
  • N-methyl-N-(6-methylpyridazin-3-yl)-3-(piperidine-1-carbonyl)benzamide

Uniqueness

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]isoquinoline-1-carboxamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its isoquinoline core, azetidine ring, and pyridazine moiety provide a versatile framework for further functionalization and optimization in various research applications.

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]isoquinoline-1-carboxamide

InChI

InChI=1S/C19H19N5O/c1-13-7-8-17(22-21-13)24-11-15(12-24)23(2)19(25)18-16-6-4-3-5-14(16)9-10-20-18/h3-10,15H,11-12H2,1-2H3

InChI Key

MTDJBQLYPLGVKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=NC=CC4=CC=CC=C43

Origin of Product

United States

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